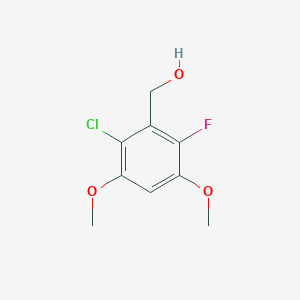
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol: is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring.
Reduction: Conversion of the intermediate compound to the final methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)aldehyde or (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and activity
類似化合物との比較
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-6-fluorophenyl)methanol
- (2-Chloro-6-fluoro-5-methylphenylboronic acid)
Uniqueness:
- The combination of chloro, fluoro, and methoxy groups in (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol provides unique chemical properties that may not be present in similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.
特性
分子式 |
C9H10ClFO3 |
|---|---|
分子量 |
220.62 g/mol |
IUPAC名 |
(2-chloro-6-fluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10ClFO3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 |
InChIキー |
NNWVSBKYUCFWCL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1F)CO)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
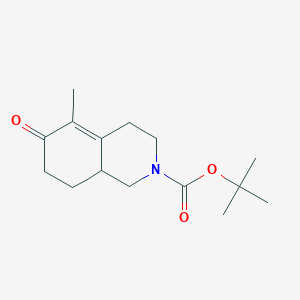
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
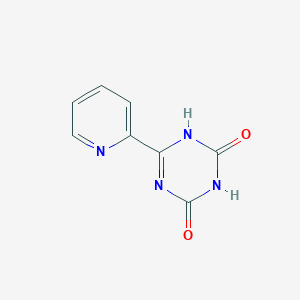
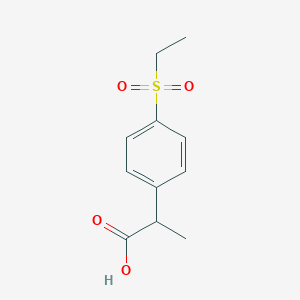
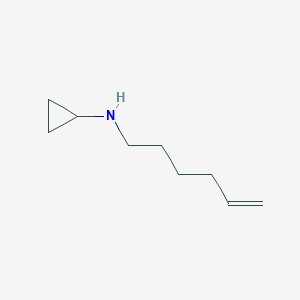
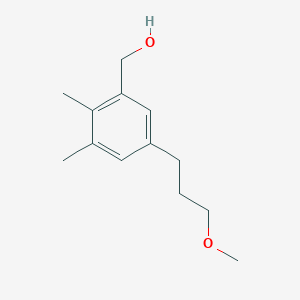
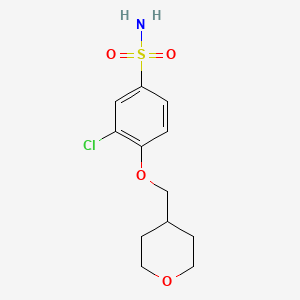

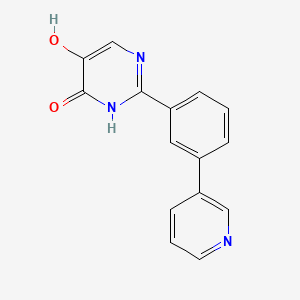

![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
